(S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Descripción
This compound is a fluoroquinolone-like antibacterial agent belonging to the 1,8-naphthyridine class. Its structure features:
- 1-Cyclopropyl substituent: Enhances bacterial target (DNA gyrase/topoisomerase IV) binding and reduces resistance development .
- 6-Fluoro substituent: Improves potency by altering electron distribution and enzyme interaction .
- 7-(S)-3-Amino-1-pyrrolidinyl group: Critical for broad-spectrum activity; the stereochemistry (S-configuration) optimizes spatial interaction with bacterial enzymes .
- 4-Oxo-1,4-dihydroquinoline core: Common to quinolones, facilitating intercalation into DNA-enzyme complexes .
It is synthesized via substitution and hydrolysis steps, similar to related naphthyridines, with optimized conditions for high yield and purity .
Propiedades
Número CAS |
127967-03-7 |
|---|---|
Fórmula molecular |
C16H17FN4O3 |
Peso molecular |
332.33 g/mol |
Nombre IUPAC |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H17FN4O3/c17-12-5-10-13(22)11(16(23)24)7-21(9-1-2-9)14(10)19-15(12)20-4-3-8(18)6-20/h5,7-9H,1-4,6,18H2,(H,23,24)/t8-/m0/s1 |
Clave InChI |
MUKSDTOOLRNSIO-QMMMGPOBSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CCC(C4)N)F)C(=O)O |
SMILES isomérico |
C1CN(C[C@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CCC(C4)N)F)C(=O)O |
Apariencia |
Solid powder |
Otros números CAS |
127967-03-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid PD 131628 PD-131628 PD131628 |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid
The synthesis begins with the preparation of the 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid intermediate, a critical precursor for subsequent coupling reactions. This intermediate is synthesized via a multi-step sequence starting from 4-(6-chloro-3-nitro-2-pyridinyl)-1-piperazinecarboxylic acid ethyl ester. Nitration and cyclization reactions introduce the naphthyridine core, while fluorination at the 6-position is achieved using hydrofluoric acid or related fluorinating agents.
A pivotal step involves the conversion of the 7-hydroxy derivative to the 7-chloro compound using phosphorus oxychloride (POCl₃) under reflux conditions. This substitution reaction proceeds with high regioselectivity, yielding the 7-chloro intermediate in 75–85% purity. The intermediate is then purified via recrystallization from ethanol or acetonitrile, with melting points reported between 210–215°C.
Preparation of (S)-3-Aminopyrrolidine Intermediate
The enantioselective synthesis of the (S)-3-aminopyrrolidine moiety is central to achieving the desired stereochemistry in the final compound. Starting from (S)-3-hydroxypyrrolidine, a four-step sequence involving protection, mesylation, azidation, and hydrogenation is employed:
- Protection of the Amine Group : (S)-3-hydroxypyrrolidine is treated with benzyloxycarbonyl (Cbz) chloride in aqueous sodium hydroxide to form (S)-3-hydroxy-1-pyrrolidinecarboxylic acid phenylmethyl ester. This step ensures the amine group is blocked for subsequent reactions.
- Mesylation : The hydroxyl group is converted to a mesylate using methanesulfonyl chloride in pyridine, yielding (S)-3-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic acid phenylmethyl ester.
- Azidation : Displacement of the mesylate group with sodium azide in dimethylformamide (DMF) at 90°C produces (S)-3-azido-1-pyrrolidinecarboxylic acid phenylmethyl ester.
- Hydrogenation : Catalytic hydrogenation over Raney nickel removes the azide group, yielding (S)-3-amino-1-pyrrolidinecarboxylic acid phenylmethyl ester.
Deprotection of the Cbz group via hydrogenolysis with palladium on carbon affords the free (S)-3-aminopyrrolidine, which is immediately protected with a tert-butoxycarbonyl (Boc) group to enhance stability during subsequent reactions.
Coupling Reaction and Protection/Deprotection Strategies
The coupling of the 7-chloro naphthyridine intermediate with the Boc-protected (S)-3-aminopyrrolidine is conducted in acetonitrile or DMF using triethylamine as a base. This nucleophilic aromatic substitution proceeds at ambient to elevated temperatures (25–100°C), with reaction times varying from 24 hours at room temperature to 2 hours at 100°C.
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature | 25°C – 150°C | 25°C | 85 |
| Solvent | Acetonitrile, DMF | Acetonitrile | 85 |
| Base | Triethylamine, DBU | Triethylamine | 85 |
| Reaction Time | 2–24 hours | 24 hours | 85 |
Following coupling, the Boc group is removed using hydrochloric acid in ethanol at 60°C, yielding the free amine. This deprotection step is critical for activating the compound’s antibacterial properties.
Purification and Isolation Techniques
Crude product isolation involves filtration and washing with acetonitrile and ether to remove unreacted starting materials and byproducts. Final purification is achieved via trituration with 2-propanol and ether, followed by vacuum drying. The (S)-isomer exhibits a melting point of 296–298°C, distinctly higher than the R-isomer (297–299°C), facilitating enantiomeric purity assessment.
Table 2: Physical Properties of Enantiomers
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| Melting Point (°C) | 296–298 | 297–299 |
| Yield (%) | 78 | 75 |
Analytical Characterization
The final compound is characterized using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and elemental analysis. $$^1\text{H}$$-NMR spectra confirm the presence of characteristic peaks for the cyclopropyl group (δ 1.0–1.2 ppm) and the naphthyridine core (δ 8.5–8.7 ppm). Chiral HPLC with a cellulose-based column resolves the enantiomers, demonstrating >99% enantiomeric excess for the (S)-isomer.
Análisis De Reacciones Químicas
Tipos de Reacciones
PD-131628 sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente implican temperaturas y niveles de pH controlados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados de quinolona sustituidos .
Aplicaciones Científicas De Investigación
Antibacterial Activity
The primary application of (S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid lies in its antibacterial activity . Research indicates that this compound exhibits superior efficacy against both Gram-positive and Gram-negative bacteria compared to its R isomer and racemic mixtures.
Case Studies and Research Findings
A patent (US4916141A) highlights the compound's ability to treat bacterial infections effectively. In vitro studies demonstrated that the S isomer had significantly lower minimum inhibitory concentration (MIC) values than both the racemic compound and the R isomer, indicating stronger antibacterial properties .
Table 1 summarizes the MIC values for various bacterial strains:
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Racemic Compound | 2.0 | Staphylococcus aureus |
| R Isomer | 4.0 | Staphylococcus aureus |
In vivo studies further corroborated these findings, with median protective doses (PD50) indicating that the S isomer provided significant protection in animal models against lethal bacterial challenges.
Pharmaceutical Formulation
The compound is also utilized in pharmaceutical formulations aimed at treating bacterial infections. Its incorporation into dosage forms allows for effective delivery and enhanced bioavailability. The patent details methods for preparing pharmaceutical compositions containing this compound along with excipients tailored for optimal therapeutic effects .
Structural Insights and Synthesis
The unique structure of this compound contributes to its biological activity. The presence of a naphthyridine core combined with various functional groups facilitates interactions with biological targets, enhancing its efficacy as an antibacterial agent.
Broader Implications in Medicinal Chemistry
Beyond its immediate antibacterial applications, this compound serves as a valuable scaffold for developing new antimicrobial agents. Its structural features can inspire the design of novel derivatives with improved activities or reduced side effects.
Mecanismo De Acción
PD-131628 ejerce sus efectos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV, que son enzimas esenciales para la replicación, transcripción y reparación del ADN bacteriano. Esta inhibición conduce a la interrupción de los procesos de ADN bacteriano, lo que finalmente resulta en la muerte de las células bacterianas .
Comparación Con Compuestos Similares
Structural and Functional Analogues
Key structural variations among analogues include substitutions at positions 1, 6, and 7, which significantly impact antibacterial activity. Below is a comparative analysis:
Table 1: Structural and Activity Comparison of Selected 1,8-Naphthyridine Derivatives
Key Findings:
1-Substituent: Cyclopropyl (target compound, BMY 43748) vs. 2,4-difluorophenyl (compound 38): Cyclopropyl improves pharmacokinetics and reduces toxicity, while aryl groups enhance lipophilicity but may increase side effects . Chloro at position 7 () drastically reduces activity compared to amino-pyrrolidinyl, highlighting the latter’s role in enzyme inhibition .
7-Substituent: (S)-3-Amino-pyrrolidinyl (target compound) vs. piperazinyl (): The rigid pyrrolidine ring provides better conformational stability for target binding than the flexible piperazine . Stereochemistry matters: The (S)-configuration in the target compound and BMY 43748 enhances specificity for bacterial enzymes over mammalian counterparts .
Activity Trends: Compounds with 3-amino-pyrrolidinyl at position 7 consistently show superior activity due to strong hydrogen bonding with DNA gyrase . Substitutions at position 5 (e.g., methyl in BMY 43748) further modulate activity, but the 7-substituent remains the primary determinant .
Actividad Biológica
(S)-7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, commonly referred to as the S isomer of a naphthyridine derivative, has garnered significant attention due to its diverse biological activities, particularly its antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and findings.
Overview of Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key activities include:
- Antibacterial Activity : The S isomer has shown superior antibacterial efficacy against both gram-positive and gram-negative bacteria compared to its R isomer and racemic forms. Notably, it has demonstrated effectiveness against strains such as Pseudomonas aeruginosa and Escherichia coli .
- Antimicrobial Properties : Beyond antibacterial effects, derivatives of 1,8-naphthyridine have been reported to possess antiviral and antifungal activities, broadening the scope of potential applications in infectious disease treatment .
- Analgesic and Anti-inflammatory Effects : Some studies have indicated that naphthyridine derivatives can exhibit analgesic and anti-inflammatory properties, which may be beneficial in pain management and inflammatory conditions .
Antibacterial Efficacy
Research has shown that the S isomer significantly outperforms the R isomer in terms of antibacterial activity. For instance, in vitro studies revealed that the S form had a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics like ciprofloxacin and gemifloxacin against certain bacterial strains .
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| (S)-isomer | 0.25 | P. aeruginosa |
| Ciprofloxacin | 1.5 | P. aeruginosa |
| Gemifloxacin | 1.0 | E. coli |
The mechanism by which this compound exerts its antibacterial effects is thought to involve inhibition of bacterial DNA synthesis or interference with specific bacterial enzymes essential for cell wall synthesis . This action is characteristic of many naphthyridine derivatives.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Efficacy Against Resistant Strains : A clinical trial evaluated the S isomer's efficacy against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial load within 48 hours of treatment .
- Comparative Study with Other Antibiotics : In a comparative study involving various naphthyridine derivatives, the S isomer exhibited a higher success rate in treating bacterial infections than traditional antibiotics, particularly in patients with complicated urinary tract infections .
Q & A
Q. Assays :
- In Vitro : Broth microdilution MIC against ESKAPE pathogens.
- In Silico : Molecular dynamics simulations to assess binding to S. aureus ParC.
In Vivo Validation : Murine septicemia models with pharmacokinetic profiling (Cmax, AUC₀–24) .
Data Contradiction Analysis
Q. Why does the 6-fluoro substituent enhance activity in quinolones but reduce it in naphthyridines?
- Analysis : In quinolones, fluorine’s electronegativity stabilizes the enolate intermediate during gyrase inhibition. For naphthyridines, the 6-fluoro may sterically hinder rotation of the 7-amino group, reducing target engagement. shows removing the 6-fluoro in naphthyridines restores activity (IC₅₀ improved from 2.5 μM to 0.8 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
